molecular formula C21H24N4O4 B2497907 ethyl 2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]acetate CAS No. 860650-48-2

ethyl 2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]acetate

Cat. No.: B2497907
CAS No.: 860650-48-2
M. Wt: 396.447
InChI Key: QUHZHPMUQYOJNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]acetate is a useful research compound. Its molecular formula is C21H24N4O4 and its molecular weight is 396.447. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Biological Activity

Ethyl 2-[3-(3,4-dimethoxyphenyl)-5-methyl-6,7-dihydro-8H-pyrazolo[1,5-a]pyrrolo[3,2-e]pyrimidin-8-yl]acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the current understanding of its biological activity based on various studies.

Overview of the Compound

This compound belongs to a class of pyrazolo[1,5-a]pyrimidine derivatives. These compounds have been shown to exhibit various biological activities, including inhibition of key enzymes involved in cell proliferation and survival pathways.

The biological activity of this compound is primarily attributed to its interaction with critical molecular targets involved in cancer progression. Notably, it has been identified as a dual inhibitor of cyclin-dependent kinase 2 (CDK2) and tropomyosin receptor kinase A (TRKA), which are crucial in regulating cell cycle progression and neuronal survival respectively. The inhibition of these targets can lead to cell cycle arrest and apoptosis in cancer cells.

Key Findings from Research Studies

  • Anticancer Activity : In vitro studies have demonstrated that this compound exhibits potent anticancer activity across various cancer cell lines. For instance:
    • It achieved a mean growth inhibition (GI%) of 43.9% across 56 cancer cell lines in one study .
    • Specific cell lines such as RFX 393 showed significant cytotoxicity with notable arrest during the G0–G1 phase of the cell cycle .
  • Cell Cycle Impact : The compound's effect on the cell cycle was characterized by an increase in the G0–G1 phase population from 57.08% in control to 84.36% after treatment, indicating effective cell cycle arrest .
  • Molecular Docking Studies : Computational studies revealed that this compound binds effectively to the active sites of CDK2 and TRKA similar to established inhibitors like milciclib and repotrectinib .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to other pyrazolo derivatives:

Compound NameTarget EnzymeIC50 (µM)Cell Lines TestedObserved Activity
Ethyl 2-[3-(3,4-dimethoxyphenyl)...CDK2/TRKANot specifiedRFX 393Significant growth inhibition
Compound AAurora-A Kinase0.067HCT116High cytotoxicity
Compound BmTORNot specifiedVariousAntitumor activity

Case Studies

Several case studies have highlighted the efficacy of pyrazolo derivatives in treating various cancers:

  • Case Study 1 : A study demonstrated that a related pyrazolo compound exhibited IC50 values ranging from 0.75–4.21 µM against lung cancer cell lines (A549) .
  • Case Study 2 : Another investigation reported that certain derivatives showed potent anti-inflammatory effects alongside anticancer properties by inhibiting key signaling pathways involved in tumorigenesis .

Properties

IUPAC Name

ethyl 2-[10-(3,4-dimethoxyphenyl)-7-methyl-1,3,8,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),7,9,11-tetraen-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c1-5-29-19(26)12-24-9-8-15-13(2)23-20-16(11-22-25(20)21(15)24)14-6-7-17(27-3)18(10-14)28-4/h6-7,10-11H,5,8-9,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUHZHPMUQYOJNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCC2=C1N3C(=C(C=N3)C4=CC(=C(C=C4)OC)OC)N=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.